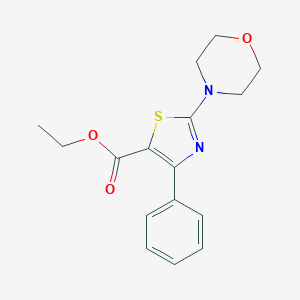
N-Butyl-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-3,4,5-trimethoxybenzamide (BTB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-Butyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act as an allosteric modulator of GPCRs, binding to a site on the receptor that is distinct from the orthosteric ligand binding site. This results in a conformational change in the receptor that affects its interaction with downstream signaling proteins, leading to altered cellular responses.
Biochemical and Physiological Effects:
N-Butyl-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and regulation of intracellular signaling pathways. Studies have also suggested that N-Butyl-3,4,5-trimethoxybenzamide may have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-Butyl-3,4,5-trimethoxybenzamide in lab experiments is its high affinity and selectivity for GPCRs, which makes it a useful tool for studying the function of these receptors. However, one limitation of using N-Butyl-3,4,5-trimethoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research on N-Butyl-3,4,5-trimethoxybenzamide, including:
1. Investigation of its potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and Alzheimer's disease.
2. Development of new synthetic methods for N-Butyl-3,4,5-trimethoxybenzamide that are more efficient and cost-effective.
3. Exploration of its potential as a tool for studying the function of GPCRs and other cellular signaling pathways.
4. Investigation of its potential as an anti-inflammatory agent and its mechanisms of action in this context.
5. Development of new formulations of N-Butyl-3,4,5-trimethoxybenzamide that improve its solubility and bioavailability.
In conclusion, N-Butyl-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its high affinity and selectivity for GPCRs make it a useful tool for studying the function of these receptors, and its potential as a therapeutic agent for various diseases is an area of ongoing research. Further investigation is needed to fully understand the mechanisms of action of N-Butyl-3,4,5-trimethoxybenzamide and its potential applications in various fields.
合成方法
N-Butyl-3,4,5-trimethoxybenzamide can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with butylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction can be carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography or recrystallization.
科学研究应用
N-Butyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for G protein-coupled receptors (GPCRs). It has been shown to have high affinity and selectivity for various GPCRs, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adenosine A2A receptor. N-Butyl-3,4,5-trimethoxybenzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
属性
CAS 编号 |
70001-46-6 |
|---|---|
产品名称 |
N-Butyl-3,4,5-trimethoxybenzamide |
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
N-butyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO4/c1-5-6-7-15-14(16)10-8-11(17-2)13(19-4)12(9-10)18-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI 键 |
VMBFKKOESWAMII-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
规范 SMILES |
CCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
其他 CAS 编号 |
70001-46-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



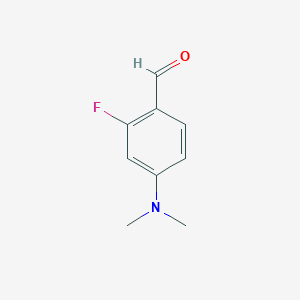

![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)


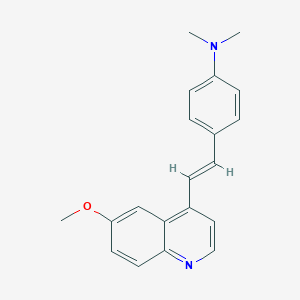
![4-{2-[4-(Dimethylamino)phenyl]vinyl}-6-quinolinol](/img/structure/B182675.png)
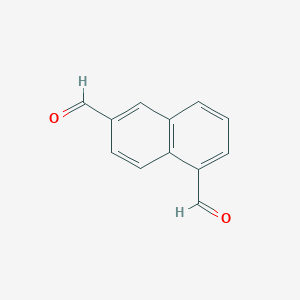
![(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B182677.png)
![(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B182679.png)
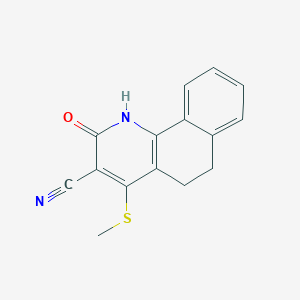
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline](/img/structure/B182682.png)
